2,4-Dinitrophenylacetic acid

Description

The exact mass of the compound 2,4-Dinitrophenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6225. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dinitrophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dinitrophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

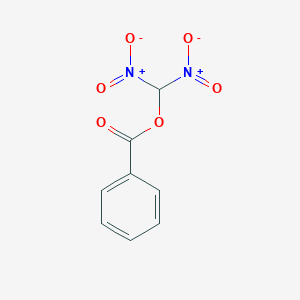

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dinitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c11-8(12)3-5-1-2-6(9(13)14)4-7(5)10(15)16/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNISYPADDTFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862349 | |

| Record name | Benzeneacetic acid, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 2,4-Dinitrophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000061 [mmHg] | |

| Record name | 2,4-Dinitrophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

643-43-6 | |

| Record name | 2,4-Dinitrophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dinitrophenylacetic Acid

This whitepaper provides a comprehensive overview of a multi-step synthesis protocol for 2,4-dinitrophenylacetic acid, a valuable compound in chemical research. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide details the necessary reagents, reaction conditions, and purification methods for each step of the synthesis, starting from 2,4-dinitrotoluene (B133949).

Physicochemical Properties of 2,4-Dinitrophenylacetic Acid

A summary of the key physicochemical properties of the target compound, 2,4-dinitrophenylacetic acid, is presented in the table below. This data is essential for the characterization and quality control of the final product.

| Property | Value | Reference |

| CAS Number | 643-43-6 | [1] |

| Molecular Formula | C₈H₆N₂O₆ | [1][2][3] |

| Molecular Weight | 226.14 g/mol | [1][2][3] |

| Appearance | Beige crystalline powder | [4] |

| Melting Point | 169-175 °C | [2][4] |

| Boiling Point | 430.2 ± 30.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

Synthesis Pathway

The synthesis of 2,4-dinitrophenylacetic acid from 2,4-dinitrotoluene is a three-step process. The overall workflow involves the initial bromination of the benzylic methyl group, followed by a nucleophilic substitution with a cyanide salt to form the nitrile intermediate. The final step is the acid-catalyzed hydrolysis of the nitrile to yield the desired carboxylic acid.

Caption: Synthesis workflow for 2,4-Dinitrophenylacetic Acid.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of 2,4-dinitrophenylacetic acid.

Step 1: Synthesis of 2,4-Dinitrobenzyl Bromide

This procedure outlines the radical bromination of 2,4-dinitrotoluene at the benzylic position using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.

Materials and Equipment:

-

2,4-Dinitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dinitrotoluene (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 2,4-dinitrobenzyl bromide.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of 2,4-Dinitrobenzyl Cyanide

This step involves the nucleophilic substitution of the bromide in 2,4-dinitrobenzyl bromide with a cyanide ion to form 2,4-dinitrobenzyl cyanide.

Materials and Equipment:

-

2,4-Dinitrobenzyl Bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle (optional, reaction is often exothermic)

-

Separatory funnel

-

Extraction solvents (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2,4-dinitrobenzyl bromide (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Carefully add sodium cyanide (1.2 equivalents) to the solution in portions, as the reaction can be exothermic. Maintain the temperature of the reaction mixture below 50°C using a water bath if necessary.

-

Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.

-

Pour the reaction mixture into a large volume of cold water and extract the product with ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting crude 2,4-dinitrobenzyl cyanide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Step 3: Synthesis of 2,4-Dinitrophenylacetic Acid

The final step is the hydrolysis of the nitrile group of 2,4-dinitrobenzyl cyanide to a carboxylic acid using a strong acid catalyst. This procedure is adapted from the synthesis of p-nitrophenylacetic acid.[5]

Materials and Equipment:

-

2,4-Dinitrobenzyl Cyanide

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Prepare a solution of dilute sulfuric acid by carefully adding concentrated sulfuric acid to water. For instance, a solution can be made by adding 300 mL of concentrated sulfuric acid to 280 mL of water.[5]

-

In a round-bottom flask, place the 2,4-dinitrobenzyl cyanide.

-

Add approximately two-thirds of the prepared sulfuric acid solution to the nitrile and swirl to ensure all the solid is wetted.

-

Wash down any solid adhering to the flask walls with the remaining acid solution.

-

Attach a reflux condenser and heat the mixture to boiling for approximately 15-30 minutes.[5]

-

After the hydrolysis is complete, cool the reaction mixture and then pour it into an equal volume of cold water.

-

Further cool the mixture in an ice bath to precipitate the 2,4-dinitrophenylacetic acid.

-

Collect the solid product by vacuum filtration and wash it several times with ice-cold water.

-

The crude product can be purified by recrystallization from hot water to yield beige crystals of 2,4-dinitrophenylacetic acid.[4]

References

- 1. 2,4-Dinitrophenylacetic acid | C8H6N2O6 | CID 221513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2,4-Dinitrophenyl)acetic acid | CAS#:643-43-6 | Chemsrc [chemsrc.com]

- 3. 2,4-Dinitrophenylacetic acid [webbook.nist.gov]

- 4. 2,4-DINITROPHENYLACETIC ACID | 643-43-6 [chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties of 2,4-Dinitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrophenylacetic acid (DNPAA) is a nitroaromatic compound of significant interest in various chemical and biological research fields. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its analysis, and an exploration of its biological mechanism of action. All quantitative data are presented in clearly structured tables for ease of comparison. Methodologies for key experiments are described in detail, and logical relationships are visualized using diagrams to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

2,4-Dinitrophenylacetic acid is a beige crystalline powder at room temperature.[1] Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 643-43-6 | [2][3] |

| Molecular Formula | C₈H₆N₂O₆ | [2][3] |

| Molecular Weight | 226.14 g/mol | [2][3] |

| Appearance | Beige crystalline powder | [1] |

| Melting Point | 169-175 °C | [1][4] |

| 172 °C | [2] | |

| pKa | Theoretical (in water): 3.2 | [5] |

| Experimental (in DMSO/water): 5.29 (mean) | [5] | |

| Vapor Pressure | 0.00000061 mmHg | [3] |

Table 2: Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR | See detailed interpretation below. | [6] |

| ¹³C NMR | Data available from various sources. | [3] |

| Infrared (IR) | See detailed interpretation below. | [3][6] |

| Mass Spectrometry (MS) | Top 5 Peaks (EI, 20 eV): 165, 44, 89, 90, 119 m/z | [3] |

| UV-Vis | Absorption maxima reported for a related compound (2,4-dinitrophenoxyacetic acid) at 328, 336, and 381 nm in DMSO. | [6] |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum of the related compound 2,4-dinitrophenoxyacetic acid shows characteristic peaks for the carboxylic acid proton (δ 10.2-10.8), aromatic protons (δ 8.8), and methylene (B1212753) protons (δ 3.4 and 4.8).[6] Similar characteristic peaks would be expected for 2,4-dinitrophenylacetic acid.

-

IR Spectroscopy: The IR spectrum of 2,4-dinitrophenoxyacetic acid shows a broad hydroxyl group stretch of the carboxylic acid around 3422 cm⁻¹, aromatic C-H stretches, a strong carbonyl (C=O) stretch around 1655-1766 cm⁻¹, and C-O stretching.[6]

Experimental Protocols

Synthesis of 2,4-Dinitrophenylacetic Acid

While a direct, detailed protocol for the synthesis of 2,4-dinitrophenylacetic acid was not found in the immediate search results, a plausible and commonly employed synthetic route would involve the hydrolysis of 2,4-dinitrobenzyl cyanide. A general procedure, adapted from analogous syntheses, is provided below.

Reaction Scheme:

Caption: Synthesis of 2,4-Dinitrophenylacetic acid.

Step 1: Synthesis of 2,4-Dinitrobenzyl Cyanide from 2,4-Dinitrochlorobenzene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve sodium cyanide (NaCN) in dimethyl sulfoxide (B87167) (DMSO).

-

Slowly add a solution of 2,4-dinitrochlorobenzene in DMSO to the cyanide solution while maintaining the temperature below 30°C with an ice bath.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and collect the precipitated 2,4-dinitrobenzyl cyanide by filtration.

-

Wash the solid with water and recrystallize from ethanol (B145695) to obtain the purified product.

Step 2: Hydrolysis of 2,4-Dinitrobenzyl Cyanide to 2,4-Dinitrophenylacetic Acid

-

In a round-bottom flask equipped with a reflux condenser, add the 2,4-dinitrobenzyl cyanide obtained in the previous step to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux and maintain it for several hours until the hydrolysis is complete (monitored by the cessation of ammonia (B1221849) evolution or by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated 2,4-dinitrophenylacetic acid by filtration.

-

Wash the crude product with cold water and recrystallize from water or an ethanol-water mixture to yield the final product.[1]

Determination of pKa by Acid-Base Titration

This protocol is based on the use of 2,4-dinitrophenylacetic acid as both the analyte and a self-indicator.[5]

-

Accurately weigh approximately 0.200-0.230 g of recrystallized 2,4-dinitrophenylacetic acid and transfer it to a 50 mL beaker containing a small magnetic stir bar.

-

Add 10 mL of DMSO and stir until the acid is completely dissolved.

-

Add 6 mL of aqueous NaCl solution with stirring.

-

Titrate the solution with a standardized aqueous solution of NaOH (e.g., 0.1 M), adding the titrant in small increments.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

The endpoint can be identified by a sharp change in pH.

-

The pKa can be determined from the titration curve as the pH at half the equivalence volume.

Biological Activity and Mechanism of Action

The primary biological activity of 2,4-dinitrophenylacetic acid is its ability to act as an uncoupler of oxidative phosphorylation in mitochondria, a mechanism it shares with the well-studied compound 2,4-dinitrophenol (B41442) (DNP).[7][8][9] This activity leads to significant cellular toxicity.[2]

Uncoupling of Oxidative Phosphorylation

In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is used by ATP synthase to produce ATP. 2,4-Dinitrophenylacetic acid, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated form. In the alkaline environment of the mitochondrial matrix, it releases its proton, disrupting the proton gradient. The deprotonated form can then diffuse back to the intermembrane space, pick up another proton, and repeat the cycle. This uncoupling of proton transport from ATP synthesis leads to a decrease in ATP production and the dissipation of energy as heat.[9]

References

- 1. m.youtube.com [m.youtube.com]

- 2. biosynth.com [biosynth.com]

- 3. 2,4-Dinitrophenylacetic acid | C8H6N2O6 | CID 221513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2,4-Dinitrophenyl)acetic acid | CAS#:643-43-6 | Chemsrc [chemsrc.com]

- 5. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of 2,4-Dinitrophenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,4-dinitrophenylacetic acid (DNPAA) in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document compiles available solubility data, details a robust experimental protocol for solubility determination, and presents logical workflows to guide solvent selection.

Quantitative Solubility Data

Precise quantitative solubility data for 2,4-dinitrophenylacetic acid in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions from various sources, the following table summarizes the known solubility behavior of DNPAA. It is important to note that "sparingly soluble" indicates that the compound has low solubility, while "soluble" suggests a higher degree of solubility. For critical applications, experimental determination of solubility is strongly recommended.

| Solvent Classification | Solvent | Qualitative Solubility |

| Polar Protic | Methanol | Soluble |

| Ethanol | Soluble (suitable for recrystallization)[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Sparingly Soluble | |

| Chlorinated | Dichloromethane | Sparingly Soluble |

This table is based on qualitative information and is intended for guidance. Quantitative determination is necessary for specific applications.

Experimental Protocol: Determination of 2,4-Dinitrophenylacetic Acid Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3] The following protocol details the steps for determining the solubility of 2,4-dinitrophenylacetic acid in an organic solvent of interest, followed by quantitative analysis using UV-Vis spectrophotometry.

Materials and Equipment

-

2,4-Dinitrophenylacetic acid (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,4-dinitrophenylacetic acid to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, dry container. This step is critical to remove all undissolved solid particles.

-

-

Quantitative Analysis (UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of 2,4-dinitrophenylacetic acid of known concentrations in the same organic solvent.

-

Determine the wavelength of maximum absorbance (λmax) for 2,4-dinitrophenylacetic acid in the chosen solvent by scanning a standard solution across the UV spectrum. Aromatic compounds typically exhibit strong absorbance in the UV region.[4][5]

-

Measure the absorbance of each standard solution at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute the filtered sample solution with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample solution at λmax.

-

Use the calibration curve to determine the concentration of 2,4-dinitrophenylacetic acid in the diluted sample.

-

Calculate the solubility of 2,4-dinitrophenylacetic acid in the original undiluted solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in determining and applying solubility data for 2,4-dinitrophenylacetic acid.

Caption: Experimental workflow for determining the solubility of 2,4-Dinitrophenylacetic acid.

Caption: Logical workflow for selecting a suitable organic solvent for 2,4-Dinitrophenylacetic acid.

References

- 1. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

Unraveling the Bioenergetic Disruptor: A Technical Guide to the Mechanism of Action of 2,4-Dinitrophenol (DNP)

Disclaimer: While the user requested information on the mechanism of action of 2,4-Dinitrophenylacetic acid (DNPAA), an exhaustive search of scientific literature and databases has revealed a significant lack of specific information on the biological mechanism of this particular compound. The available data is largely limited to its chemical properties and use as an acid-base indicator. In contrast, the closely related compound, 2,4-Dinitrophenol (B41442) (DNP), has been extensively studied and its mechanism of action is well-documented. This guide will, therefore, focus on the in-depth technical details of DNP's mechanism of action, which serves as a foundational model for understanding the potential effects of dinitrophenyl compounds.

Executive Summary

2,4-Dinitrophenol (DNP) is a potent metabolic regulator that functions primarily as a mitochondrial uncoupling agent.[1][2][3] Its core mechanism involves the disruption of oxidative phosphorylation by shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton motive force that is essential for ATP synthesis.[1][4] This uncoupling of respiration from ATP production leads to a futile cycle of substrate oxidation, with the energy being released as heat.[1][2] This profound effect on cellular bioenergetics has significant physiological consequences, including an increased metabolic rate, and has been explored for various therapeutic applications, though its use is limited by a narrow therapeutic window and severe toxicity.[1][3]

Core Mechanism of Action: Mitochondrial Uncoupling

The primary and most well-characterized mechanism of action of DNP is the uncoupling of oxidative phosphorylation in mitochondria. This process can be broken down into the following key steps:

-

Protonation in the Intermembrane Space: The inner mitochondrial membrane maintains a proton gradient (a higher concentration of protons in the intermembrane space than in the mitochondrial matrix) generated by the electron transport chain. DNP, being a lipophilic weak acid, can readily diffuse across the outer mitochondrial membrane into the intermembrane space. In this acidic environment, it becomes protonated.

-

Translocation across the Inner Mitochondrial Membrane: The protonated, neutral form of DNP is lipid-soluble and can diffuse across the inner mitochondrial membrane into the mitochondrial matrix.

-

Deprotonation in the Mitochondrial Matrix: The mitochondrial matrix is more alkaline than the intermembrane space. Upon entering the matrix, the DNP molecule releases its proton, returning to its anionic form.

-

Return to the Intermembrane Space: The anionic form of DNP is then transported back across the inner mitochondrial membrane to the intermembrane space, a process that is thought to be facilitated by mitochondrial carrier proteins such as the adenine (B156593) nucleotide translocase (ANT).[3]

This cyclical process effectively creates a "proton leak" across the inner mitochondrial membrane, bypassing the ATP synthase enzyme. As a result, the energy stored in the proton gradient is dissipated as heat instead of being used to generate ATP.[1][2]

Consequences of Mitochondrial Uncoupling

The uncoupling of oxidative phosphorylation by DNP leads to a cascade of cellular events:

-

Increased Electron Transport Chain Activity: To compensate for the dissipated proton gradient, the electron transport chain works at an accelerated rate, leading to increased oxygen consumption.[5]

-

Decreased ATP Synthesis: The primary consequence is a significant reduction in the cellular ATP pool.[6]

-

Increased Heat Production: The energy from the proton gradient is released as heat, leading to hyperthermia, a hallmark of DNP toxicity.[2][3]

-

Altered Cellular Redox State: The increased flux through the electron transport chain can lead to an initial decrease in the production of reactive oxygen species (ROS).[4][5]

-

Changes in Intracellular Calcium Levels: Mitochondrial membrane potential is crucial for calcium homeostasis. Its dissipation by DNP can affect mitochondrial calcium uptake and release.

Quantitative Data on DNP Activity

The following table summarizes key quantitative data related to the biological activity of 2,4-Dinitrophenol.

| Parameter | Value | Species/System | Reference |

| EC50 (ATP production inhibition) | 389 - 677 µM | RBL-2H3 cells | [2] |

| LD50 (intraperitoneal) | 2,4-DNP: ~25 mg/kg | Mouse | [3] |

| LD50 (oral) | 2,4-DNP: 30 mg/kg | Rat | [3] |

Key Experimental Protocols

Measurement of Mitochondrial Respiration

Objective: To determine the effect of DNP on mitochondrial oxygen consumption.

Methodology:

-

Isolation of Mitochondria: Mitochondria are isolated from rat liver or other tissues by differential centrifugation.

-

Oxygen Consumption Measurement: Oxygen consumption is measured using a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.

-

Experimental Setup: Isolated mitochondria are suspended in a respiration buffer containing substrates for the electron transport chain (e.g., glutamate (B1630785) and malate (B86768) or succinate).

-

Addition of DNP: After establishing a baseline respiration rate (State 2), ADP is added to induce State 3 respiration (active ATP synthesis). Subsequently, DNP is added at various concentrations to observe its effect on the respiration rate.

-

Data Analysis: The rate of oxygen consumption is measured before and after the addition of DNP. An increase in oxygen consumption in the absence of ADP or a further increase after State 3 is indicative of uncoupling.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of DNP on the mitochondrial membrane potential.

Methodology:

-

Cell Culture: Cells (e.g., primary neurons, hepatocytes, or cell lines) are cultured on glass-bottom dishes.

-

Fluorescent Dye Loading: Cells are incubated with a potentiometric fluorescent dye, such as JC-1 or TMRM (Tetramethylrhodamine, Methyl Ester).

-

JC-1: In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

TMRM: The fluorescence intensity of TMRM is directly proportional to the ΔΨm.

-

-

Treatment with DNP: After dye loading, cells are treated with varying concentrations of DNP.

-

Fluorescence Microscopy or Flow Cytometry: The change in fluorescence is monitored over time using a fluorescence microscope or a flow cytometer.

-

Data Analysis: A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates a dissipation of the mitochondrial membrane potential.

Signaling Pathways and Experimental Workflows

DNP Mechanism of Action: Mitochondrial Uncoupling

Caption: DNP acts as a protonophore, shuttling protons across the inner mitochondrial membrane.

Experimental Workflow: Assessing Mitochondrial Respiration

Caption: Workflow for measuring the effect of DNP on mitochondrial oxygen consumption.

Conclusion

2,4-Dinitrophenol is a classic mitochondrial uncoupler with a well-defined mechanism of action. By disrupting the proton gradient across the inner mitochondrial membrane, it potently stimulates cellular respiration while inhibiting ATP synthesis, leading to a rapid increase in metabolic rate and heat production. While its therapeutic potential is significant, its narrow therapeutic index and severe toxicity necessitate extreme caution. The detailed understanding of DNP's mechanism provides a crucial framework for the development of safer and more targeted metabolic regulators. Further research is warranted to determine if 2,4-Dinitrophenylacetic acid shares a similar mechanism of action or possesses a distinct biological activity profile.

References

- 1. benchchem.com [benchchem.com]

- 2. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the effect of a mitochondrial uncoupler, 2,4-dinitrophenol and adrenaline on oxygen radical production in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch" by Roger Vaughan [digitalrepository.unm.edu]

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 2,4-Dinitrophenylacetic Acid

This guide provides a comprehensive overview of the infrared (IR) spectrum of 2,4-dinitrophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. It details the characteristic vibrational frequencies, a robust experimental protocol for spectrum acquisition, and a visual representation of the analytical workflow.

Introduction to the IR Spectroscopy of 2,4-Dinitrophenylacetic Acid

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. For 2,4-dinitrophenylacetic acid, the IR spectrum is characterized by the distinct vibrational modes of its carboxylic acid group, the two nitro groups, and the substituted aromatic ring. Each of these components produces characteristic absorption bands, which, when analyzed together, provide a unique spectral fingerprint of the compound.

Characteristic Infrared Absorption Bands

The primary functional groups in 2,4-dinitrophenylacetic acid—carboxylic acid, aromatic nitro groups, and the benzene (B151609) ring—give rise to a series of identifiable peaks in the IR spectrum. The expected wavenumber ranges for these vibrations are summarized in the table below.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong | The broadness is due to hydrogen bonding between carboxylic acid dimers.[1][2] |

| C=O Stretch | 1760 - 1690 | Strong | The position can be influenced by conjugation with the aromatic ring.[1][3] | |

| C-O Stretch | 1320 - 1210 | Medium | ||

| O-H Bend | 1440 - 1395 and 950 - 910 | Medium | The 1440-1395 cm⁻¹ band might overlap with C-H bending bands.[1] | |

| Aromatic Nitro | Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | One of the most characteristic bands for aromatic nitro compounds.[4][5][6] |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | The second highly characteristic band for aromatic nitro compounds.[4][5][6] | |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic for hydrogens on an aromatic ring.[7][8][9] |

| C=C In-Ring Stretch | 1600 - 1400 | Medium | A series of bands, often with prominent peaks near 1600 cm⁻¹ and 1500 cm⁻¹.[6][7] | |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | The position is dependent on the ring substitution pattern.[6][7] | |

| Methylene Group | C-H Stretch | 2960 - 2850 | Medium | Arises from the -CH₂- group in the acetic acid moiety.[10] |

Experimental Protocol: Acquiring the IR Spectrum

This section outlines a detailed methodology for obtaining the Fourier-transform infrared (FT-IR) spectrum of solid 2,4-dinitrophenylacetic acid using the potassium bromide (KBr) pellet technique. This method is widely used for producing high-quality spectra of solid samples.

Materials and Equipment:

-

2,4-Dinitrophenylacetic acid (solid)

-

Infrared (IR) grade potassium bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Spatula

-

Pellet press with die set

-

FT-IR spectrometer

-

Desiccator for storing KBr

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of 2,4-dinitrophenylacetic acid into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry IR-grade KBr to the mortar. The optimal sample concentration in KBr is typically between 0.2% and 1%.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the IR radiation to minimize scattering.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the die of a pellet press.

-

Ensure the powder is evenly distributed across the surface of the die.

-

Assemble the die and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes. This will fuse the KBr into a transparent or translucent pellet containing the dispersed sample.

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

First, run a background spectrum with an empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Place the sample holder with the KBr pellet into the spectrometer's beam path.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000 cm⁻¹ to 400 cm⁻¹).

-

-

Data Processing and Analysis:

-

The acquired spectrum should be baseline-corrected if necessary.

-

Identify and label the significant absorption peaks.

-

Compare the observed peak positions with the expected values from the literature to confirm the identity and purity of the compound.

-

An alternative method for solid samples is the "Thin Solid Film" method, where the sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[11]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the IR spectrum analysis of 2,4-dinitrophenylacetic acid using the KBr pellet technique.

Caption: Experimental workflow for IR analysis of 2,4-dinitrophenylacetic acid.

Logical Relationship of Functional Groups to the IR Spectrum

The following diagram illustrates the logical relationship between the structural components of 2,4-dinitrophenylacetic acid and their corresponding characteristic regions in the infrared spectrum.

Caption: Functional groups of 2,4-dinitrophenylacetic acid and their IR regions.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. echemi.com [echemi.com]

- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. orgchemboulder.com [orgchemboulder.com]

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Characteristics of 2,4-Dinitrophenylacetic Acid

For Immediate Release

This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic characteristics of 2,4-Dinitrophenylacetic acid (2,4-DNPAcOH). Aimed at researchers, scientists, and professionals in the field of drug development, this document details the influence of solvent polarity and pH on the compound's absorption spectrum, provides comprehensive experimental protocols, and presents visual representations of the underlying chemical principles.

Core UV-Vis Absorption Properties

2,4-Dinitrophenylacetic acid is a nitroaromatic compound whose UV-Vis absorption profile is dominated by the electronic transitions within the 2,4-dinitrophenyl chromophore. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring, in conjunction with the acetic acid moiety, gives rise to a complex and informative spectrum that is highly sensitive to the surrounding chemical environment.

The principal electronic transitions observed are π → π* and n → π* transitions. The intense absorption bands are primarily attributed to the π → π* transitions of the conjugated system of the benzene ring and the nitro groups. The lone pair of electrons on the oxygen atoms of the nitro groups can also participate in n → π* transitions, which are typically of lower intensity.

Solvent Effects on the UV-Vis Spectrum

The polarity of the solvent can significantly influence the position of the absorption maxima (λmax) of 2,4-Dinitrophenylacetic acid. While specific data for 2,4-DNPAcOH is not extensively published, the closely related compound 2,4-dinitrophenol (B41442) (2,4-DNP) provides valuable insights. In non-aqueous solvents, the neutral species of 2,4-DNP exhibits absorption maxima in the range of 347-354 nm.[1] Generally, an increase in solvent polarity is expected to cause a red shift (bathochromic shift) of the π → π* transition and a blue shift (hypsochromic shift) of the n → π* transition.

pH-Dependent Spectral Characteristics

The UV-Vis spectrum of 2,4-Dinitrophenylacetic acid is highly dependent on the pH of the solution due to the presence of two acidic protons: the carboxylic acid proton and the α-carbon proton.

-

Acidic Conditions (Low pH): In strongly acidic solutions, the carboxylic acid group is protonated. The resulting species is expected to have a UV-Vis spectrum characteristic of the neutral 2,4-dinitrophenyl chromophore. For the analogous 2,4-DNP, protonation of a hydroxyl group leads to a blue shift, with an absorption maximum around 261 nm.[1]

-

Neutral to Mildly Acidic Conditions: In this range, the carboxylic acid is deprotonated, forming the carboxylate anion. The electronic structure of the dinitrophenyl ring is not significantly altered, and the spectrum is expected to be similar to the neutral species.

-

Alkaline Conditions (High pH): In the presence of a strong base, the proton on the α-carbon of the acetic acid moiety can be abstracted, forming a resonance-stabilized carbanion. This extends the conjugated system, resulting in a significant bathochromic shift and the appearance of a visible color. This phenomenon is the basis for the use of 2,4-DNPAcOH as a self-indicating analyte in acid-base titrations, where a color change from colorless to pale yellow-greenish is observed at the endpoint.[2] For the analogous 2,4-DNP, deprotonation of the hydroxyl group in an alkaline medium results in a red shift, with a new absorption peak appearing at around 410 nm.[1]

Quantitative UV-Vis Data

| Solvent/Condition | Species | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 2-Propanol | Neutral | 354[1] | Data not available |

| Acetonitrile | Neutral | 350[1] | Data not available |

| 1,4-Dioxane | Neutral | 347[1] | Data not available |

| Aqueous (pH < 4) | Monocation | 261[1] | Data not available |

| Aqueous (pH > 12) | Monoanion | 410[1] | Data not available |

Experimental Protocols

The following is a detailed methodology for the UV-Vis spectroscopic analysis of 2,4-Dinitrophenylacetic acid.

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 2,4-Dinitrophenylacetic acid in a selected solvent and to investigate the effect of pH on its UV-Vis spectrum.

Materials:

-

2,4-Dinitrophenylacetic acid (analytical grade)

-

Spectrophotometric grade solvent (e.g., methanol, ethanol, or acetonitrile)

-

Deionized water

-

Hydrochloric acid (HCl), 0.1 M solution

-

Sodium hydroxide (B78521) (NaOH), 0.1 M solution

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes (various sizes)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

pH meter

Procedure:

Part 1: Determination of λmax and ε in a Neutral Solvent

-

Preparation of a Stock Solution: Accurately weigh approximately 10 mg of 2,4-Dinitrophenylacetic acid and dissolve it in the chosen spectrophotometric grade solvent in a 100 mL volumetric flask. Fill the flask to the mark with the solvent and mix thoroughly to ensure complete dissolution. This will be the stock solution.

-

Preparation of Working Standards: Prepare a series of dilutions from the stock solution. For example, pipette 1, 2, 4, 6, and 8 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the same solvent.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 nm to 600 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the working standard and then fill the cuvette. Place it in the spectrophotometer and record the absorption spectrum. Repeat this for all working standards.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

-

At the determined λmax, record the absorbance values for each of the working standards.

-

Plot a calibration curve of absorbance versus concentration.

-

Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration).

-

Part 2: Investigation of pH Effects

-

Preparation of Solutions at Different pH: Prepare a solution of 2,4-Dinitrophenylacetic acid in deionized water. Prepare a series of solutions with varying pH by adding small, precise amounts of 0.1 M HCl or 0.1 M NaOH. Measure the pH of each solution using a calibrated pH meter.

-

UV-Vis Measurements: For each pH-adjusted solution, record the UV-Vis spectrum from 200 nm to 600 nm using deionized water as the blank.

-

Data Analysis: Compare the spectra obtained at different pH values. Note any shifts in the absorption maxima and changes in the overall shape of the spectrum.

Visualizing the Chemistry

The following diagrams, generated using Graphviz, illustrate the key chemical transformations of 2,4-Dinitrophenylacetic acid and the workflow for its UV-Vis analysis.

Caption: pH-dependent forms of 2,4-Dinitrophenylacetic acid and their color.

Caption: Experimental workflow for UV-Vis analysis of 2,4-DNPAcOH.

References

In-Depth Technical Guide to 2,4-Dinitrophenylacetic Acid (CAS 643-43-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological activities of 2,4-Dinitrophenylacetic acid (CAS 643-43-6). While direct experimental data on its biological functions are limited, this document extrapolates potential mechanisms of action based on its structural similarity to the well-characterized uncoupling agent 2,4-dinitrophenol (B41442) (DNP). This guide also presents a detailed experimental protocol for a unique application of 2,4-Dinitrophenylacetic acid as a dual-role analyte and indicator in acid-base titrations. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical Information and Physical Properties

2,4-Dinitrophenylacetic acid is a crystalline organic compound.[1][2] Its core structure consists of a phenylacetic acid molecule substituted with two nitro groups at the 2 and 4 positions of the benzene (B151609) ring.

Table 1: Chemical Identifiers and Physical Properties of 2,4-Dinitrophenylacetic Acid

| Property | Value | Reference(s) |

| CAS Number | 643-43-6 | [1][3] |

| Molecular Formula | C₈H₆N₂O₆ | [3] |

| Molecular Weight | 226.143 g/mol | [1] |

| Appearance | Beige to pale cream or pale yellow crystalline powder | [2][4] |

| Melting Point | 169-175 °C | [1][2] |

| Boiling Point | 430.2 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 191.8 ± 13.0 °C | [1] |

| pKa | Theoretical value of 3.2 in water | [5] |

| Solubility | Crystallisable from water | [2] |

Synthesis

While a specific, detailed, and peer-reviewed synthesis protocol for 2,4-Dinitrophenylacetic acid from phenylacetic acid was not found in the available literature, a general method can be inferred from related syntheses. The most probable synthetic route is the nitration of phenylacetic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid. A patent for the synthesis of 2-nitro-4-substituted phenylacetic acids describes a similar nitration step followed by further modifications.[6]

A detailed protocol for a structurally related compound, 2,4-dinitrophenoxyacetic acid, is available and involves the reaction of 2,4-dinitrophenol with chloroacetic acid in the presence of sodium hydroxide (B78521) and nitrobenzene (B124822) as a solvent.[7]

Experimental Workflow: General Synthesis of Nitrophenylacetic Acids

Caption: General synthetic pathway for 2-nitro-4-substituted phenylacetic acids.

Biological Activity and Potential Mechanism of Action

Direct experimental evidence for the biological activity of 2,4-Dinitrophenylacetic acid is sparse. However, its close structural resemblance to 2,4-dinitrophenol (DNP), a well-documented uncoupler of oxidative phosphorylation, strongly suggests a similar mechanism of action.

Uncoupling of Oxidative Phosphorylation

2,4-dinitrophenol acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. This dissipates the proton motive force that is essential for ATP production. The energy from the electron transport chain is then released as heat instead of being used for ATP synthesis. It is highly probable that 2,4-Dinitrophenylacetic acid also functions as a protonophore due to the presence of the dinitrophenyl moiety.

Signaling Pathway: Uncoupling of Oxidative Phosphorylation by DNP Analogs

References

- 1. (2,4-Dinitrophenyl)acetic acid | CAS#:643-43-6 | Chemsrc [chemsrc.com]

- 2. 2,4-DINITROPHENYLACETIC ACID | 643-43-6 [chemicalbook.com]

- 3. 2,4-Dinitrophenylacetic acid | C8H6N2O6 | CID 221513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. B22102.22 [thermofisher.com]

- 5. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]

- 6. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 7. iosrjournals.org [iosrjournals.org]

2,4-Dinitrophenylacetic acid melting point and stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2,4-Dinitrophenylacetic acid, with a focus on its melting point and stability. The information is intended to support research, development, and quality control activities involving this compound.

Core Properties of 2,4-Dinitrophenylacetic Acid

2,4-Dinitrophenylacetic acid (DNPAA) is a nitroaromatic carboxylic acid. Its chemical structure, characterized by a phenyl ring substituted with two nitro groups and an acetic acid moiety, dictates its physical and chemical behavior.

Melting Point

The melting point of 2,4-Dinitrophenylacetic acid is a key indicator of its purity. Published data consistently report a melting point range between 169°C and 186°C . Variations within this range can be attributed to the crystalline form of the solid and the presence of impurities.

| Property | Value | Reference(s) |

| Melting Point | 169-175 °C | [1] |

| Melting Point | 177-182 °C | [2] |

| Melting Point | 184-186 °C | [3] |

Stability

2,4-Dinitrophenylacetic acid is a solid that is stable under recommended storage conditions, which typically involve keeping it in a well-closed container in a dry, well-ventilated place at ambient temperatures. However, as a nitroaromatic compound, it is inherently energetic and can be sensitive to heat. The thermal stability of such compounds is a critical safety consideration.

Thermal decomposition of related nitroaromatic compounds can be complex and is influenced by factors such as temperature, pressure, and the presence of other substances. Studies on similar compounds suggest that decomposition can proceed via the scission of the N-NO2 bond. It is crucial to handle 2,4-Dinitrophenylacetic acid with appropriate care, avoiding excessive heat and potential sources of ignition.

Experimental Protocols

Melting Point Determination

The melting point of 2,4-Dinitrophenylacetic acid can be accurately determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 2,4-Dinitrophenylacetic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4][5]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2°C per minute) near the expected melting point to ensure accuracy.[4]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the sample.[4][6]

-

Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[4]

Stability Assessment: Thermal Decomposition Analysis

The thermal stability of 2,4-Dinitrophenylacetic acid can be investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide information on the temperatures at which the compound begins to decompose and the associated energy changes.

Methodology (General Approach):

-

Sample Preparation: A small, accurately weighed sample of 2,4-Dinitrophenylacetic acid is placed in an appropriate crucible (e.g., aluminum or gold).[7]

-

Instrument Setup: The analysis is performed using a calibrated DSC or TGA instrument. The sample is typically heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the heat flow (DSC) or mass change (TGA) as a function of temperature.

-

Data Analysis:

-

DSC: An exothermic peak indicates a decomposition process. The onset temperature of this peak is a measure of the thermal stability. The area under the peak is proportional to the heat of decomposition.

-

TGA: A loss of mass indicates the evolution of volatile decomposition products. The temperature at which significant mass loss begins is another indicator of thermal stability.

-

Logical Workflow and Signaling Pathway Visualization

Workflow for Purity Assessment via Melting Point

The following diagram illustrates a logical workflow for assessing the purity of a 2,4-Dinitrophenylacetic acid sample using its melting point.

Caption: Workflow for Purity Assessment of 2,4-Dinitrophenylacetic Acid.

Potential Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

While the specific biological pathways of 2,4-Dinitrophenylacetic acid are not extensively characterized, its structural similarity to other known inhibitors suggests a potential role in modulating enzyme activity. One such possibility is the inhibition of histone deacetylases (HDACs), which are critical regulators of gene expression. The general mechanism of HDAC inhibition by a carboxylic acid-containing molecule is depicted below.

Caption: General Mechanism of HDAC Inhibition by a Carboxylic Acid.

References

Potential Biological Activities of 2,4-Dinitrophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrophenylacetic acid (2,4-DNPAA) is an aromatic carboxylic acid whose biological activities are not extensively documented in publicly available literature. However, its structural similarity to the well-characterized metabolic agent 2,4-Dinitrophenol (2,4-DNP) and the observed activities of its derivatives suggest several potential areas of biological significance. This technical guide consolidates the available data on 2,4-DNPAA and its analogs, providing a framework for future research and development. The primary reported activities include potential cytotoxicity and inhibition of acetylation. Furthermore, derivatives of the 2,4-dinitrophenyl scaffold have demonstrated antioxidant and carbonic anhydrase inhibitory properties. This document outlines the known chemical and toxicological data for 2,4-DNPAA, details relevant experimental protocols for assessing its biological activity, and uses the known mechanisms of related compounds to propose potential signaling pathway interactions.

Chemical and Physical Properties

2,4-Dinitrophenylacetic acid is a beige crystalline powder.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 643-43-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₆N₂O₆ | [2][3][4][5][6][7] |

| Molecular Weight | 226.14 g/mol | [2][3][4][7] |

| Melting Point | 169-175 °C | [1][8] |

| Appearance | Beige crystalline powder | [1] |

| Solubility | Recrystallized in ethanol | [9] |

Potential Biological Activities and Quantitative Data

Direct quantitative data on the biological activities of 2,4-Dinitrophenylacetic acid are scarce. The primary reported activities are high cytotoxicity and the potential to inhibit acetylation.[2] Toxicological data indicates a lethal dose in rats.

Toxicological Data

| Compound | Test | Species | Route | Value | Source |

| 2,4-Dinitrophenylacetic acid | LD (Lethal Dose) | Rat | Oral | >500 mg/kg | [3] |

Activities of Structurally Related Compounds

Due to the limited data on 2,4-DNPAA, the activities of its derivatives and the closely related compound 2,4-Dinitrophenol (2,4-DNP) are informative for predicting its potential biological profile.

A study on novel 2,4-dinitrophenyl derivatives demonstrated their potential as antioxidant and carbonic anhydrase inhibitors.[10]

| Compound Class | Assay | Result | Source |

| 2,4-Dinitrophenyl derivatives | Antioxidant (ABTS, Fe³⁺ reducing, Fe²⁺ chelating) | Showed potential antioxidant activity | [10] |

| 2,4-Dinitrophenyl derivatives | Carbonic Anhydrase Inhibition (hCA I and hCA II) | Kᵢ values in the range of 4.88-193.4 µM for hCA I and 5.295-54.75 µM for hCA II | [10] |

2,4-DNP is a well-known uncoupling agent of oxidative phosphorylation.[11] It disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in heat production.[11] This mechanism is responsible for its historical use as a weight-loss drug and its associated high toxicity.[5][11]

Experimental Protocols

Detailed methodologies for key experiments relevant to the potential activities of 2,4-DNPAA are provided below. These are general protocols that can be adapted for specific research needs.

Cytotoxicity Assay (MTT Assay)

This protocol is a common method to assess cell viability.

Workflow:

Caption: Workflow for a standard MTT cytotoxicity assay.

Procedure:

-

Cell Preparation:

-

Culture cells to logarithmic growth phase.

-

Trypsinize and resuspend cells in fresh medium.

-

Count cells and adjust the concentration to the desired density.

-

Seed cells into a 96-well plate and incubate for 24 hours to allow for attachment.[1]

-

-

Compound Treatment:

-

Prepare a stock solution of 2,4-Dinitrophenylacetic acid in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to achieve the desired test concentrations.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

-

-

MTT Assay:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

-

Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity.

Workflow:

Caption: Workflow for a carbonic anhydrase inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a stock solution of human carbonic anhydrase (hCA I or hCA II).

-

Prepare a stock solution of the substrate, p-nitrophenyl acetate (B1210297) (p-NPA), in a suitable organic solvent (e.g., acetonitrile).

-

Prepare serial dilutions of the test inhibitor (2,4-Dinitrophenylacetic acid) and a known inhibitor (e.g., acetazolamide) as a positive control.[12]

-

-

Assay Protocol:

-

In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme solution.

-

Incubate at room temperature for a defined period to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.[12]

-

-

Measurement:

-

Immediately measure the change in absorbance at 400 nm over time using a microplate reader in kinetic mode. The product, p-nitrophenol, is yellow.[12]

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

-

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is a common method for evaluating the free radical scavenging ability of a compound.

Workflow:

Caption: Workflow for a DPPH radical scavenging assay.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare serial dilutions of the test compound (2,4-Dinitrophenylacetic acid) and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

-

Assay Protocol:

-

In a 96-well plate or cuvettes, add the DPPH solution to each well.

-

Add the test compound at various concentrations to the wells.

-

Include a control with only the solvent and DPPH.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).

-

Potential Signaling Pathways and Mechanisms of Action

While no specific signaling pathways have been elucidated for 2,4-Dinitrophenylacetic acid, the well-established mechanism of its close analog, 2,4-Dinitrophenol, provides a strong basis for a hypothesized mechanism of action.

Mitochondrial Uncoupling

The primary and most potent biological activity of 2,4-DNP is the uncoupling of oxidative phosphorylation. It is highly probable that 2,4-DNPAA, due to its structural similarity, may exhibit a similar, albeit potentially less potent, effect.

Caption: Hypothesized mitochondrial uncoupling by 2,4-DNPAA.

This mechanism involves the shuttling of protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being released as heat.

Acetylation Inhibition

The claim that 2,4-DNPAA may inhibit acetylation suggests a potential interaction with histone acetyltransferases (HATs) or other acetyltransferases. This could have downstream effects on gene expression and protein function. Further investigation is required to confirm this activity and elucidate the specific enzymes and pathways involved.

Conclusion and Future Directions

The available evidence suggests that 2,4-Dinitrophenylacetic acid is a compound with potential biological activities, primarily cytotoxicity and possibly acetylation inhibition. However, a significant lack of direct quantitative data necessitates further research. The biological activities of its derivatives in antioxidant and carbonic anhydrase inhibition, along with the well-understood mitochondrial uncoupling mechanism of 2,4-DNP, provide a solid foundation for future investigations.

Future research should focus on:

-

Quantitative assessment of cytotoxicity: Determining the IC50 values of 2,4-DNPAA in various cancer and non-cancer cell lines.

-

Confirmation of acetylation inhibition: Utilizing in vitro and in-cell assays to identify the specific acetyltransferases inhibited by 2,4-DNPAA and the functional consequences.

-

Evaluation of mitochondrial effects: Directly measuring the impact of 2,4-DNPAA on mitochondrial respiration, membrane potential, and ATP synthesis to confirm if it acts as a mitochondrial uncoupler.

-

Screening for other biological activities: Based on the activities of its derivatives, it would be prudent to screen 2,4-DNPAA for antioxidant and carbonic anhydrase inhibitory effects.

A thorough investigation into these areas will provide a clearer understanding of the biological and toxicological profile of 2,4-Dinitrophenylacetic acid, enabling an informed assessment of its potential for therapeutic or other applications.

References

- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. presens.de [presens.de]

- 3. (2,4-Dinitrophenyl)acetic acid | CAS#:643-43-6 | Chemsrc [chemsrc.com]

- 4. 2,4-Dinitrophenylacetic acid | C8H6N2O6 | CID 221513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dinitrophenylacetic acid, 98% | Fisher Scientific [fishersci.ca]

- 6. 2,4-Dinitrophenylacetic acid [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]

- 10. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

Theoretical pKa Prediction of 2,4-Dinitrophenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical prediction of the acid dissociation constant (pKa) for 2,4-dinitrophenylacetic acid. It delves into the core computational methodologies, summarizes relevant data, and presents a detailed workflow for researchers seeking to apply these techniques.

Introduction

The acid dissociation constant (pKa) is a critical parameter in drug discovery and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For substituted aromatic compounds like 2,4-dinitrophenylacetic acid, the electronic effects of the substituents play a significant role in determining the acidity of the carboxylic acid moiety. While experimental determination of pKa is the gold standard, theoretical prediction offers a rapid and cost-effective alternative, particularly in the early stages of drug design.

This whitepaper will explore the application of quantum chemical methods, specifically Density Functional Theory (DFT), for the in-silico prediction of the pKa of 2,4-dinitrophenylacetic acid.

Experimental and Theoretical pKa Values

A literature review reveals a notable discrepancy between the experimentally determined and a previously reported theoretical pKa value for 2,4-dinitrophenylacetic acid. An experimental study using acid-base titration determined the mean pKa to be 5.29[1]. In contrast, a theoretical prediction has suggested a pKa of 3.2[1]. This highlights the challenges and importance of robust and well-validated computational protocols.

| Compound | Experimental pKa | Theoretical pKa |

| 2,4-Dinitrophenylacetic acid | 5.29[1] | 3.2[1] |

Theoretical pKa Prediction Methodologies

The theoretical prediction of pKa values in solution is a complex task that requires accurate calculation of the free energy change of the deprotonation reaction. The most common and robust methods are based on quantum mechanics, particularly Density Functional Theory (DFT). Two primary approaches are widely used: the direct method and the thermodynamic cycle method.

The Direct Method

The direct method calculates the Gibbs free energy change (ΔG) of the dissociation reaction directly in the solvent phase.

HA (solv) ⇌ A⁻ (solv) + H⁺ (solv)

The pKa is then calculated using the following equation:

pKa = ΔG° / (2.303 * RT)

where:

-

ΔG° is the standard Gibbs free energy change of the reaction in solution.

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

A significant challenge in the direct method is the accurate calculation of the solvation free energy of the proton (H⁺), which is a small and highly charged species.

The Thermodynamic Cycle Method

The thermodynamic cycle (or Born-Haber cycle) method breaks down the deprotonation process in solution into a series of steps that are computationally more tractable. This approach minimizes errors associated with the direct calculation of solvated species.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Primary Amines with 2,4-Dinitrophenylacetic Acid for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary amines is crucial in numerous scientific and industrial fields, including pharmaceutical development, environmental monitoring, and food safety. Due to their often low volatility and lack of a strong chromophore, direct analysis by High-Performance Liquid Chromatography (HPLC) can be challenging. Pre-column derivatization is a widely employed strategy to enhance the detectability and chromatographic retention of primary amines. This document outlines a detailed application note and protocol for the derivatization of primary amines using 2,4-Dinitrophenylacetic acid (DNPAA), followed by HPLC analysis with UV detection.

The methodology is based on the activation of the carboxylic acid moiety of DNPAA to facilitate its reaction with primary amines, forming a stable N-(2,4-dinitrophenylacetyl) derivative. The dinitrophenyl group introduces a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm.

Principle of the Method